Cycloate

Soil Science Environmental Fate Herbicide Volatilization

Cycloate (CAS 1134-23-2) is a thiocarbamate ester herbicide, chemically defined as S-ethyl N-cyclohexyl-N-ethylthiocarbamate. It is a colorless liquid with an aromatic odor, used as a pre-plant incorporated, selective, systemic herbicide.

Molecular Formula C11H21NOS
Molecular Weight 215.36 g/mol
CAS No. 1134-23-2
Cat. No. B1669397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloate
CAS1134-23-2
Synonymscycleate
cycloate
ethsane
etsan
Ro-neet
Roneet
S-ethyl-N-cyclohexylthiocarbamate
Molecular FormulaC11H21NOS
Molecular Weight215.36 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)SCC
InChIInChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
InChIKeyDFCAFRGABIXSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMiscible with most organic solvents, e.g. acetone, benzene, methanol, ethanol, xylene, kerosene, etc.
Miscible with 4-methylpentan-2-one
In water, 85 mg/L at 22 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cycloate (CAS 1134-23-2): Thiocarbamate Herbicide Baseline for Sugarbeet and Spinach Production


Cycloate (CAS 1134-23-2) is a thiocarbamate ester herbicide, chemically defined as S-ethyl N-cyclohexyl-N-ethylthiocarbamate [1]. It is a colorless liquid with an aromatic odor, used as a pre-plant incorporated, selective, systemic herbicide [1]. Cycloate is primarily registered for use in sugarbeets, table beets, and spinach to control annual grasses, nutgrass (Cyperus spp.), certain perennial grasses, and many broadleaf weeds [2]. Its mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a process essential for plant growth . As a thiocarbamate, it shares some toxicological characteristics with other members of its class, including potential acetylcholinesterase inhibition [3].

Why Cycloate Cannot Be Directly Substituted by Other Thiocarbamates: A Segue to Quantified Differentiation


While cycloate belongs to the thiocarbamate herbicide class, which includes EPTC, butylate, vernolate, and pebulate, these compounds exhibit significant differences in key performance attributes. Generic substitution is not advisable due to variations in soil adsorption and volatilization behavior, which directly impact herbicide persistence and efficacy [1]. Furthermore, the phenomenon of accelerated microbial degradation in soils with a history of thiocarbamate use is highly compound-specific; some herbicides (e.g., EPTC) show reduced efficacy upon repeated application, while cycloate demonstrates a resistance to this cross-adaptation effect [2]. These differential characteristics directly inform selection decisions for specific cropping systems and soil management histories, underscoring the need for evidence-based procurement over generic class-based substitution.

Cycloate Quantitative Evidence Guide: Head-to-Head Data Versus Key Thiocarbamate Comparators


Cycloate Exhibits Lower Volatility Compared to EPTC and Vernolate

In a laboratory study comparing the behavior of thiocarbamates on six different soil types, cycloate demonstrated significantly lower volatility than EPTC and vernolate. The relative volatilization order was EPTC > vernolate > cycloate [1]. This reduced volatility minimizes vapor loss following application, a critical factor for maintaining effective pre-plant soil concentrations.

Soil Science Environmental Fate Herbicide Volatilization

Cycloate Demonstrates Resistance to Cross-Adapted Microbial Degradation Unlike EPTC

In a study evaluating the effects of prior butylate use on the degradation of other thiocarbamates, prior applications of butylate resulted in cross-adapted degradation of EPTC but not vernolate, pebulate, or cycloate [1]. This finding indicates that cycloate maintains its expected persistence and efficacy in soils with a history of thiocarbamate use where EPTC would fail due to rapid microbial breakdown.

Soil Microbiology Herbicide Persistence Accelerated Degradation

Cycloate Shows Strong Soil Adsorption Relative to EPTC, Affecting Mobility and Persistence

In a comparative study of six soil types, cycloate proved to be the most adsorptive thiocarbamate molecule, while EPTC was the least adsorptive [1]. The study established an inverse relationship between adsorption coefficient and volatilization rate. Higher adsorption suggests reduced mobility in the soil profile, potentially lowering the risk of groundwater contamination and maintaining the herbicide in the weed germination zone.

Soil Science Herbicide Mobility Adsorption

Cycloate Provides Consistent Barnyardgrass Control in Sugarbeets with Temporary Crop Injury

In a two-year field study, cycloate applied at 3 lb/A and incorporated 3 inches deep consistently controlled barnyardgrass (Echinochloa crusgalli) and certain broadleaf weeds in sugarbeets, causing only temporary injury to the crop [1]. In contrast, propachlor and pyrazon, applied by the same methods, did not consistently control weeds selectively in sugarbeets.

Weed Science Crop Tolerance Sugarbeet Production

Cycloate: Recommended Research and Industrial Application Scenarios Based on Evidence


Sugarbeet Production in Fields with Prior Thiocarbamate Use

In sugarbeet fields with a history of EPTC or butylate application, cycloate is the preferred pre-plant incorporated herbicide. Its demonstrated resistance to cross-adapted microbial degradation [1] ensures that efficacy will not be compromised by accelerated breakdown, a common failure mode for EPTC in such soils. This scenario directly applies the evidence that cycloate maintains its herbicidal activity where EPTC does not [1], providing reliable control of annual grasses and certain broadleaf weeds.

Pre-Emergence Weed Control in High-Value Spinach and Beet Crops

For spinach, table beet, and sugarbeet crops where off-target herbicide movement is a major concern, cycloate's lower volatility compared to EPTC and vernolate [2] makes it a superior choice for pre-plant incorporation. This property minimizes vapor drift and ensures a greater proportion of the applied active ingredient remains in the soil for weed control. This application is directly supported by comparative volatilization data [2].

Analytical Method Development and Residue Monitoring in Food Matrices

For regulatory and food safety laboratories, cycloate's well-characterized analytical behavior on gas chromatography (GC) and HPLC systems [3] supports its inclusion in multi-residue pesticide monitoring programs. The availability of standardized methods using GC with flame ionization detection and HPLC with UV or MS detection facilitates accurate quantification in crops like sugarbeets and spinach. This scenario is directly supported by evidence of established analytical techniques [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.